molecular formula C7H15NO3 B7799271 (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate

(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate

Cat. No.: B7799271
M. Wt: 161.20 g/mol
InChI Key: DDCPKNYKNWXULB-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate involves the coordination of copper and silver with organic ligands. The specific synthetic routes and reaction conditions are detailed in the original research publications . Typically, the preparation involves the use of metal salts and organic ligands under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily of interest in research settings. the principles of coordination chemistry and metal-organic synthesis can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment.

    Reduction: Reduction reactions can alter the oxidation state of the metal centers, affecting the overall structure and properties of the compound.

    Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate involves its coordination with metal centers, which can influence various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate include other metal-organic complexes with copper and silver coordination. Examples include:

  • Copper(II) acetate
  • Silver nitrate
  • Various copper and silver coordination polymers

Uniqueness

This compound is unique due to its specific coordination environment and the combination of copper and silver in its structure. This unique combination imparts distinct properties that are not observed in simpler metal-organic complexes .

Properties

IUPAC Name

(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-58-7
Record name O-(1,1-Dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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